2-(S-Isopropylthiomethyl)phenyboronic acid, pinacol ester
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Overview
Description
2-(S-Isopropylthiomethyl)phenyboronic acid, pinacol ester is a boronic ester compound with the molecular formula C16H25BO2S. It is known for its utility in various organic synthesis reactions, particularly in the field of Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(S-Isopropylthiomethyl)phenyboronic acid, pinacol ester typically involves the reaction of 2-(S-Isopropylthiomethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up with appropriate modifications to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-(S-Isopropylthiomethyl)phenyboronic acid, pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane or borate.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Boranes and borates.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-(S-Isopropylthiomethyl)phenyboronic acid, pinacol ester is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of 2-(S-Isopropylthiomethyl)phenyboronic acid, pinacol ester involves its role as a boronic ester in various chemical reactions. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide used in the reaction .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid, pinacol ester
- 4-Methoxyphenylboronic acid, pinacol ester
- 2-Methylphenylboronic acid, pinacol ester
Uniqueness
2-(S-Isopropylthiomethyl)phenyboronic acid, pinacol ester is unique due to the presence of the isopropylthiomethyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This structural feature distinguishes it from other boronic esters and can lead to different reaction outcomes .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-(propan-2-ylsulfanylmethyl)phenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO2S/c1-12(2)20-11-13-9-7-8-10-14(13)17-18-15(3,4)16(5,6)19-17/h7-10,12H,11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJBXGXKIMZCRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CSC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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